molecular formula C15H16BrNO2 B2676174 7-bromo-N-butylbenzo[b]oxepine-4-carboxamide CAS No. 950335-11-2

7-bromo-N-butylbenzo[b]oxepine-4-carboxamide

Cat. No.: B2676174
CAS No.: 950335-11-2
M. Wt: 322.202
InChI Key: MYJFEXHSMGNRAP-UHFFFAOYSA-N
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Description

The compound “7-bromo-N-butylbenzo[b]oxepine-4-carboxamide” is a derivative of benzo[b]oxepine, which is a seven-membered heterocyclic compound containing an oxygen atom . The “7-bromo” indicates the presence of a bromine atom at the 7th position of the benzo[b]oxepine ring. The “N-butyl” and “4-carboxamide” suggest the presence of a butyl group and a carboxamide group attached to the nitrogen atom and at the 4th position of the ring, respectively.

Scientific Research Applications

Process Development and Kinase Inhibition

The benzoxazepine core, present in several kinase inhibitors, underscores the importance of scalable synthesis methods for compounds like 7-bromo-N-butylbenzo[b]oxepine-4-carboxamide. For instance, the development of a scalable synthesis process for benzoxazepine-containing kinase inhibitors highlights the compound's relevance in creating potent therapeutic agents (S. Naganathan et al., 2015).

CCR5 Antagonist Synthesis

A practical synthesis method for an orally active CCR5 antagonist demonstrates the utility of related benzazepine derivatives in medicinal chemistry, showcasing the synthesis versatility and potential pharmacological applications of such compounds (T. Ikemoto et al., 2005).

Catalytic Asymmetric Synthesis

The dibenzo[b,f][1,4]oxazepine scaffold's significance is further amplified by research into catalytic asymmetric methodologies for synthesizing chiral derivatives, indicating its widespread application in creating bioactive molecules with defined chirality (L. D. Munck et al., 2018).

Enantioselective Mannich Reaction

The ability of dibenzo[b,f][1,4]oxazepines to undergo highly enantioselective Mannich reactions with ketones, catalyzed by proline, exemplifies their role in constructing optically active β-carbonyl heterocycles, vital for developing pharmaceuticals with specific stereochemical preferences (You-Qing Wang et al., 2015).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of dibenzo[b,f][1,4]oxazepine scaffolds, following Ugi four-component reactions, demonstrates the compound's adaptability in synthesizing complex heterocycles, contributing to the rapid development of compounds with potential therapeutic applications (Jianyu Shi et al., 2016).

Properties

IUPAC Name

7-bromo-N-butyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-2-3-7-17-15(18)11-6-8-19-14-5-4-13(16)10-12(14)9-11/h4-6,8-10H,2-3,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJFEXHSMGNRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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